

An In-Depth Technical Guide to 4-Bromo-3-chloro-2-iodoaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3-chloro-2-iodoaniline**

Cat. No.: **B1444071**

[Get Quote](#)

Foreword: Navigating the Landscape of Polysubstituted Anilines

In the intricate world of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the aniline scaffold remains a cornerstone. Its facile functionalization and inherent biological relevance make it an invaluable starting point for the synthesis of complex molecular architectures. This guide focuses on a uniquely substituted member of this family: **4-Bromo-3-chloro-2-iodoaniline** (CAS No. 1426566-90-6). This compound, bearing three distinct halogen atoms at specific positions, presents a fascinating case study in chemoselectivity and synthetic potential. For researchers, scientists, and drug development professionals, understanding the nuanced properties of such a building block is paramount for unlocking its utility.

This document moves beyond a simple recitation of data. It is structured to provide a holistic understanding, grounded in fundamental chemical principles. Where experimental data for this specific isomer is not publicly available, we will engage in predictive analysis based on established chemical theory and data from closely related analogues. This approach is designed to offer not just information, but actionable scientific insight.

Core Molecular Profile and Physicochemical Properties

4-Bromo-3-chloro-2-iodoaniline is a solid organic compound whose structure is defined by an aniline core heavily substituted with electron-withdrawing halogen atoms. This substitution pattern is key to its chemical behavior, influencing everything from its physical state to its reactivity in complex synthetic transformations.

Structural and Physical Data

The fundamental properties of **4-Bromo-3-chloro-2-iodoaniline** are summarized below. It is critical to note that while basic molecular data is well-established, specific experimental physical constants such as melting and boiling points are not widely reported in peer-reviewed literature, a common reality for specialized, non-commodity chemical intermediates.

Property	Data	Source(s)
IUPAC Name	4-Bromo-3-chloro-2-iodoaniline	-
CAS Number	1426566-90-6	[1]
Molecular Formula	C ₆ H ₄ BrClI ₂ N	[1]
Molecular Weight	332.36 g/mol	[2]
Physical State	Solid	
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
Storage Conditions	2-8°C, Inert atmosphere, Protect from light	[2]

Spectroscopic Characterization: An Expert's Prediction

While verified spectra for **4-Bromo-3-chloro-2-iodoaniline** are not publicly cataloged, its structure allows for a robust prediction of the key features a researcher would expect to observe upon its synthesis and purification. This predictive analysis is an essential tool for structural verification in the absence of reference data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

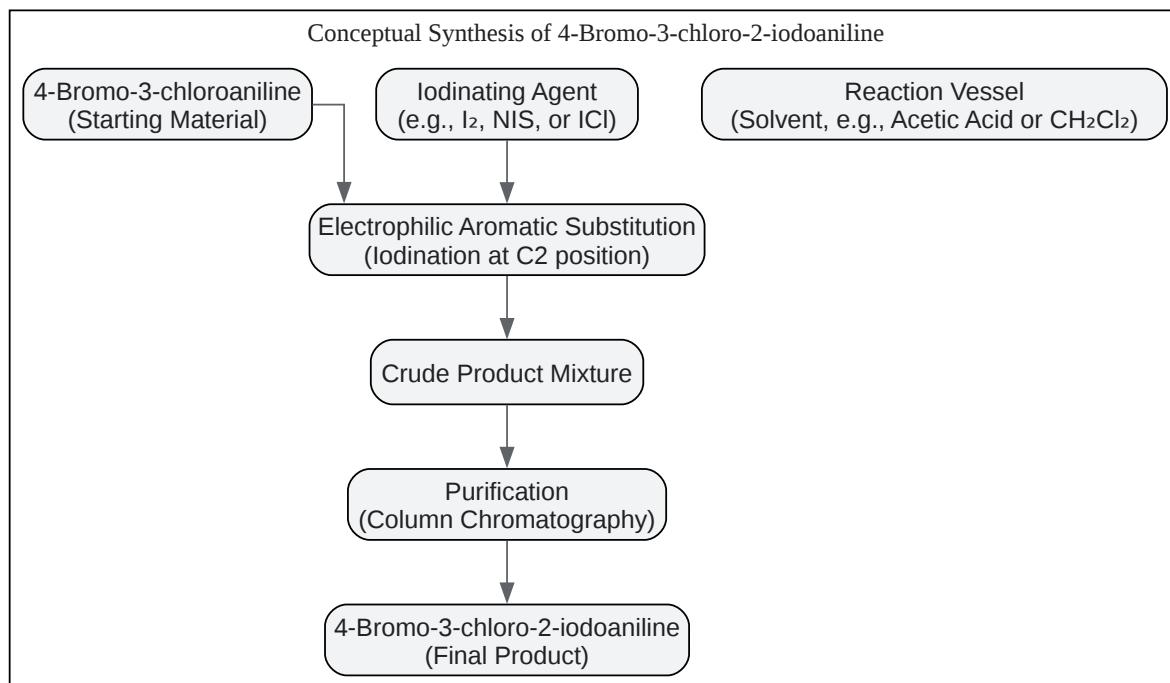
- ^1H NMR: The aromatic region would be of primary interest. The benzene ring has two remaining protons. Due to the substitution pattern, these protons would appear as two distinct signals, likely doublets, resulting from coupling to each other (meta-coupling, with a small coupling constant, $J \approx 2\text{-}3 \text{ Hz}$). The proton at C5 (between the bromine and chlorine) would likely be further downfield than the proton at C6. The $-\text{NH}_2$ protons would appear as a broad singlet, the chemical shift of which would be concentration and solvent-dependent.
- ^{13}C NMR: The spectrum would display six distinct signals in the aromatic region (approx. 90-150 ppm). The carbon atom bearing the iodine (C2) would be expected at the highest field (lowest ppm value) among the halogenated carbons due to the "heavy atom effect." The carbon attached to the amino group (C1) would be the most deshielded (highest ppm value).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key vibrations. The most diagnostic would be the N-H stretching bands of the primary amine, appearing as a pair of medium-intensity peaks in the $3300\text{-}3500 \text{ cm}^{-1}$ region. The aromatic C-H stretching would be observed just above 3000 cm^{-1} . The C-X (C-I, C-Br, C-Cl) stretching vibrations would be found in the fingerprint region, typically below 1100 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum would be highly characteristic due to the isotopic patterns of bromine ($^{79}\text{Br}/^{81}\text{Br}$, $\sim 1:1$ ratio) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$, $\sim 3:1$ ratio). The molecular ion peak (M^+) would appear as a cluster of peaks reflecting all possible isotopic combinations of Br and Cl, with the most intense peaks corresponding to $[\text{C}_6\text{H}_4^{79}\text{Br}^{35}\text{Cl}\text{IN}]^+$ and $[\text{C}_6\text{H}_4^{81}\text{Br}^{35}\text{Cl}\text{IN}]^+$.


Synthesis and Purification: A Conceptual Workflow

A validated, step-by-step synthesis protocol for **4-Bromo-3-chloro-2-iodoaniline** is not readily available in the surveyed literature. However, a plausible and logical synthetic route can be designed based on well-established electrophilic aromatic substitution reactions on aniline derivatives. The key challenge lies in controlling the regioselectivity of the three successive halogenations.

A logical starting material would be 4-bromo-3-chloroaniline. The amino group is a powerful ortho-, para-directing group. In 4-bromo-3-chloroaniline, the positions ortho to the amine are C2 and C6. The C2 position is sterically hindered by the adjacent chlorine atom, making the C6 position more accessible for further substitution. However, direct iodination at the highly activated C2 position is still feasible.

Proposed Synthetic Pathway: Electrophilic Iodination

The conceptual pathway involves the direct iodination of 4-bromo-3-chloroaniline at the C2 position. This position is activated by the amino group and is the only remaining unsubstituted position ortho to it.

[Click to download full resolution via product page](#)

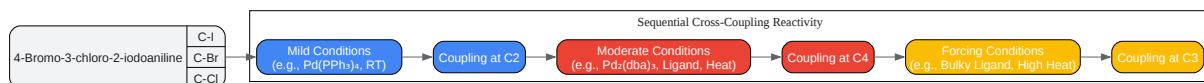
Caption: Conceptual workflow for the synthesis of **4-Bromo-3-chloro-2-iodoaniline**.

Experimental Considerations (Hypothetical Protocol)

- Dissolution: Dissolve 4-bromo-3-chloroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
- Iodination: Add an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) (1.0-1.2 eq) to the solution, potentially with a catalytic amount of acid if required. The reaction would likely proceed at or slightly above room temperature.
- Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the crude product under reduced pressure and purify using silica gel column chromatography, eluting with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate).

This protocol is conceptual and would require laboratory optimization. It is based on general procedures for the halogenation of anilines.

Chemical Reactivity and Synthetic Utility


The true value of **4-Bromo-3-chloro-2-iodoaniline** lies in its potential for selective, sequential chemical transformations, primarily palladium-catalyzed cross-coupling reactions. The different carbon-halogen bonds exhibit distinct reactivities, allowing for controlled, stepwise elaboration of the aromatic core.

The Hierarchy of Halogen Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the carbon-halogen (C-X) bond dictates the reactivity, which follows a clear trend.[3]

Reactivity Order: C-I > C-Br > C-Cl

This predictable hierarchy is the cornerstone of this molecule's utility. It allows a chemist to selectively react the C-I bond while leaving the C-Br and C-Cl bonds intact, by using mild reaction conditions. Subsequently, under more forcing conditions (e.g., different ligand, higher temperature), the C-Br bond can be reacted, followed by the C-Cl bond under even more vigorous conditions.^[3]

[Click to download full resolution via product page](#)

Caption: Hierarchy of reactivity for sequential cross-coupling reactions.

Applications in Drug Discovery and Agrochemicals

While specific applications for this exact isomer are not documented, polyhalogenated anilines are crucial intermediates in both the pharmaceutical and agrochemical industries.

- Pharmaceuticals: They serve as scaffolds for building complex molecules. The halogens can act as handles for introducing diverse functionalities or can be retained in the final active pharmaceutical ingredient (API) to modulate properties like lipophilicity, metabolic stability, and binding affinity.
- Agrochemicals: The specific halogenation pattern is often key to the biological activity of herbicides, fungicides, and pesticides. This molecule serves as a potential precursor to novel crop protection agents.

Safety and Handling

Proper handling of **4-Bromo-3-chloro-2-iodoaniline** is essential. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, data

from suppliers and knowledge of related haloanilines provide a strong basis for safe handling protocols.

- General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
- Incompatibilities: Avoid contact with strong oxidizing agents.
- Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen halides (HI, HBr, HCl).
- Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area under an inert atmosphere.^[2]

Conclusion and Future Outlook

4-Bromo-3-chloro-2-iodoaniline represents a highly functionalized and synthetically promising chemical building block. Its most compelling feature is the differential reactivity of its three halogen substituents, which opens the door to controlled, sequential cross-coupling reactions. This enables the construction of complex, tri-substituted aromatic structures from a single precursor, a highly desirable attribute in discovery chemistry.

However, the conspicuous lack of publicly available experimental data—from basic physical properties to validated synthetic protocols—indicates that this is a specialized reagent likely used in proprietary research rather than in broad academic applications. This data gap itself represents an opportunity. The full characterization and exploration of this molecule's reactivity could provide valuable insights and new tools for synthetic chemists. For professionals in drug development and agrochemical research, **4-Bromo-3-chloro-2-iodoaniline** should be viewed as a high-potential, albeit under-documented, platform for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-chloro-2-iodoaniline | 1426566-90-6 [sigmaaldrich.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-3-chloro-2-iodoaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1444071#4-bromo-3-chloro-2-iodoaniline-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com